Regioisomeric Differentiation: 8-Oxa-1-aza vs. 1-Oxa-8-aza Spirocyclic Core Impacts Hydrogen Bond Donor Count and Predicted Lipophilicity
The target compound, featuring an 8-oxa-1-azaspiro[4.5]decane core (oxygen at position 8, nitrogen at position 1), presents a distinct hydrogen-bonding profile compared to its regioisomer 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid (CAS 1356447-07-8). The target compound possesses a free secondary amine contributing to 3 hydrogen bond donors, whereas the 1-oxa-8-aza regioisomer has only 2 hydrogen bond donors, as computed by PubChem [1]. This difference impacts the topological polar surface area (tPSA): 58.6 Ų for the target vs. 55.4 Ų for the regioisomer. Additionally, the XLogP3 predicted lipophilicity is -2.8 for the target vs. -2.5 for the regioisomer, indicating higher aqueous solubility for the target [2]. These physicochemical differences are critical for CNS drug design, where hydrogen-bonding capacity and lipophilicity directly influence blood-brain barrier permeability and target binding.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD = 3, XLogP3 = -2.8, tPSA = 58.6 Ų |
| Comparator Or Baseline | 1-Oxa-8-aza regioisomer (CAS 1356447-07-8): HBD = 2, XLogP3 = -2.5, tPSA = 55.4 Ų |
| Quantified Difference | ΔHBD = +1; ΔXLogP3 = -0.3; ΔtPSA = +3.2 Ų |
| Conditions | Computed properties from PubChem, standard protocols (XLogP3, Cactvs tPSA) |
Why This Matters
The enhanced hydrogen bond donor capacity and lower lipophilicity of the 8-oxa-1-aza regioisomer can lead to distinct pharmacokinetic and target engagement profiles, making it a non-interchangeable scaffold in CNS-targeted SARS campaigns.
- [1] PubChem computed descriptors comparison between CID 139017433 (target HCl salt) and regioisomer 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid. National Center for Biotechnology Information. View Source
- [2] PubChem XLogP3 and tPSA data for CID 139017433. National Center for Biotechnology Information. View Source
